molecular formula C27H27N3O5S2 B14947907 ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate

ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B14947907
M. Wt: 537.7 g/mol
InChI Key: TVMNQFMCRLAUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a thiophene ring, which is a sulfur-containing heterocycle, and a benzoate ester group.

Preparation Methods

The synthesis of ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiophene ring and the benzoate ester group can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C27H27N3O5S2

Molecular Weight

537.7 g/mol

IUPAC Name

ethyl 4-[[6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C27H27N3O5S2/c1-3-34-21-8-5-7-20(15-21)28-25(32)23-16-24(31)30(17-22-9-6-14-36-22)27(37-23)29-19-12-10-18(11-13-19)26(33)35-4-2/h5-15,23H,3-4,16-17H2,1-2H3,(H,28,32)

InChI Key

TVMNQFMCRLAUTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)CC4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.